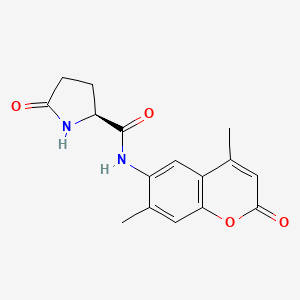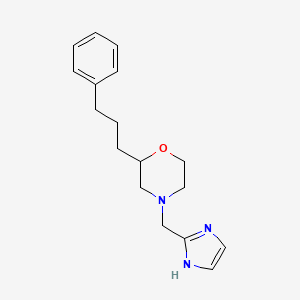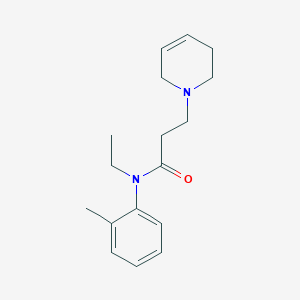![molecular formula C19H23N3O2S B3811897 N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide](/img/structure/B3811897.png)
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide
描述
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a butanamide backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the pyrrolidinone moiety, and finally, the coupling of these intermediates with the butanamide backbone. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and purification processes ensures consistency and efficiency in production .
化学反应分析
Types of Reactions
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学研究应用
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including epilepsy and inflammation.
作用机制
The mechanism of action of N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and pyrrolidinone moiety are believed to play crucial roles in its biological activity. The compound may modulate voltage-dependent sodium and calcium channels, enhance GABA-mediated effects, inhibit synaptic excitation, and modulate synaptic release .
相似化合物的比较
Similar Compounds
1-(thiazol-2-yl)pyrrolidin-2-one: Known for its anticonvulsant activity.
2-(thiazol-2-yl)isoindoline-1,3-dione: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide stands out due to its unique combination of structural features, which contribute to its diverse biological activities. The presence of both the thiazole ring and the pyrrolidinone moiety enhances its potential as a multifunctional therapeutic agent .
属性
IUPAC Name |
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-14-6-3-4-7-15(14)21-17(23)9-10-18(24)22-12-5-8-16(22)19-20-11-13-25-19/h3-4,6-7,11,13,16H,2,5,8-10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLBVXULHRPGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC(=O)N2CCCC2C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,4S)-1-[(3,5-difluorophenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol](/img/structure/B3811817.png)
![ethyl (1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B3811824.png)
![4-methyl-2-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B3811829.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3811839.png)
![4-(4-{4-[(2,2-dimethylmorpholin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}piperidin-1-yl)pyrimidin-2-amine](/img/structure/B3811840.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3811861.png)

![N'-{2-chloro-5-[(diethylamino)carbonyl]phenyl}-N,N-diethylethanediamide](/img/structure/B3811869.png)
![1-{2-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]phenyl}ethanone](/img/structure/B3811870.png)
![({4-(2,4-difluorophenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3811877.png)

![2-(1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B3811907.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B3811913.png)
